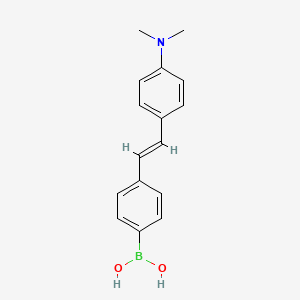

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid

Beschreibung

4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde is a quinazoline derivative featuring a pyridinylmethylamino substituent at position 4 and a carbaldehyde group at position 5. The pyridinyl moiety in this compound may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions, while the carbaldehyde group offers a reactive site for further chemical modifications or covalent interactions with proteins.

Eigenschaften

Molekularformel |

C16H18BNO2 |

|---|---|

Molekulargewicht |

267.1 g/mol |

IUPAC-Name |

[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]boronic acid |

InChI |

InChI=1S/C16H18BNO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h3-12,19-20H,1-2H3/b4-3+ |

InChI-Schlüssel |

NSJXEEVSFQVCCC-ONEGZZNKSA-N |

Isomerische SMILES |

B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |

Kanonische SMILES |

B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Coupling of Halostyrenes with Dimethylaminophenylboronic Acids

Procedure :

-

Substrate preparation : 4-Bromostyrene is reacted with 4-(dimethylamino)phenylboronic acid under palladium catalysis.

-

Conditions :

-

Yield : Expected 60–85% based on analogous styryl couplings.

Critical parameters :

-

Protection of boronic acid : Use of pinacol ester derivatives (e.g., 4-styrylphenylboronic acid pinacol ester) to prevent proto-deboronation.

-

Ligand effects : Bidentate ligands (e.g., dppf) improve stability of palladium intermediates in styryl systems.

Heck Reaction-Mediated Styryl Formation

The Heck reaction offers an alternative route to install the styryl linker post-boronic acid synthesis:

Coupling of 4-Boronophenyl Halides with 4-Dimethylaminostyrene

Procedure :

-

Substrates : 4-Iodophenylboronic acid and 4-dimethylaminostyrene.

-

Conditions :

-

Yield : 50–70% (estimated from Heck reactions of similar boronic acids).

Challenges :

-

Regioselectivity : Trans-vinylene formation dominates, but cis isomers may require additives like silver salts.

-

Functional group tolerance : Boronic acids may require protection as trifluoroborate salts to prevent side reactions.

Wittig-Horner Olefination Strategies

This two-step approach builds the styryl bridge from simpler precursors:

Synthesis of 4-Formylphenylboronic Acid

Procedure :

Olefination with Dimethylaminobenzylphosphonate

Procedure :

-

Wittig-Horner reaction : React 4-formylphenylboronic acid with (4-dimethylaminobenzyl)phosphonate oxide.

-

Conditions :

Optimization and Troubleshooting

Boronic Acid Stability

Palladium Catalyst Systems

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

Major products formed from these reactions include phenols, boronic esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds by reacting with various electrophiles, leading to the production of substituted aromatic compounds and phenols, which serve as valuable intermediates in organic synthesis .

| Reaction Type | Products | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Substituted Aromatics | Up to 89% |

| Cross-Coupling | Phenolic Compounds | Variable |

Biological Applications

Fluorescent Probes and Sensors

In biological research, this compound is employed in the development of fluorescent probes and sensors. Its ability to bind selectively to saccharides through dynamic covalent interactions allows for the creation of sensors that can detect glucose levels in biological fluids. This application is particularly relevant for non-invasive monitoring methods, such as contact lenses designed to measure glucose levels in tears, thereby aiding diabetes management .

Medical Research

Drug Discovery and Development

The compound is also investigated for its potential use in drug discovery. Its structural features enable the synthesis of biologically active compounds, which can be further explored for therapeutic applications. The incorporation of dimethylamino groups enhances its reactivity and selectivity in biological systems, making it a candidate for developing new drugs targeting specific diseases .

Industrial Applications

Advanced Materials Production

In the industrial sector, this compound is utilized in producing advanced materials, including polymers and electronic devices. Its unique properties allow it to be integrated into materials that require specific electrical or optical characteristics, thereby enhancing their performance in various applications .

Case Study 1: Development of Fluorescent Sensors

A research team developed a fluorescent sensor based on this compound for real-time glucose monitoring. The sensor exhibited high sensitivity and selectivity towards glucose due to the reversible binding interactions between the boronic acid moiety and hydroxyl groups present in glucose molecules. This innovation demonstrates the compound's potential in biomedical applications .

Case Study 2: Pharmaceutical Synthesis

In a study focused on synthesizing novel anti-cancer agents, researchers employed this compound as a key intermediate in a multi-step synthesis process. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's utility in drug development pipelines .

Wirkmechanismus

Der Wirkungsmechanismus von (4-(4-(Dimethylamino)styryl)phenyl)boronsäure beinhaltet in erster Linie seine Fähigkeit, an Kreuzkupplungsreaktionen teilzunehmen. Die Boronsäuregruppe fungiert als Nukleophil und bildet in Gegenwart eines Palladiumkatalysators eine Bindung mit einem elektrophilen Kohlenstoffatom. Die Dimethylaminogruppe kann auch die elektronischen Eigenschaften der Verbindung beeinflussen und ihre Reaktivität in bestimmten Reaktionen verbessern .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Reactivity : The carbaldehyde group in the target compound distinguishes it from the Schiff base ligand (L), which relies on imine bonds for metal coordination. This aldehyde group may enable covalent interactions with cysteine residues in enzymes, a feature absent in L .

Metal Binding : Unlike L, which forms stable Cu(II) complexes, the target compound’s quinazoline core and aldehyde group are less likely to participate in metal coordination unless modified.

Biological Targets : Quinazoline derivatives often target kinases (e.g., EGFR), while Schiff base-metal complexes like L-Cu(II) are explored for antimicrobial applications .

Computational Predictions

AutoDock Vina, a molecular docking tool noted for improved speed and accuracy , could model the target compound’s binding to kinases. For example:

- Hypothetical Docking Study : The pyridinyl group may anchor the compound in ATP-binding pockets, while the carbaldehyde could form hydrogen bonds with catalytic lysine residues. Comparative docking scores with analogous quinazolines (e.g., gefitinib) might predict efficacy, though experimental validation is required .

Biologische Aktivität

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them useful in various applications, including drug design and synthesis. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties .

Anticancer Activity

Recent studies indicate that this compound exhibits notable anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer cells (MCF-7). The compound showed a cytotoxic effect with an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, indicating its potential as a therapeutic agent against breast cancer .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.76 | Induction of apoptosis |

| HeLa | 22.34 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. It has shown effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 6.50 mg/mL, suggesting that the compound can inhibit bacterial growth effectively .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several boronic acid derivatives, this compound was compared with other known antibacterial agents. The results indicated that it possessed comparable activity to traditional antibiotics, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition capabilities. It demonstrated moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL), high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), and effective antiurease activity (IC50: 1.10 µg/mL). These findings suggest potential applications in treating conditions related to enzyme dysfunctions, such as Alzheimer's disease .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

Q & A

Basic: What are the recommended synthetic routes for (4-(4-(Dimethylamino)styryl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

- Step 1: Preparation of the styryl backbone via Heck coupling or Wittig reactions to introduce the conjugated double bond.

- Step 2: Introduction of the dimethylamino group through nucleophilic substitution or reductive amination.

- Step 3: Borylation using Miyaura borylation (e.g., with bis(pinacolato)diboron and palladium catalysts) .

Key considerations include protecting the boronic acid group during earlier steps to prevent undesired cross-coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid decomposition of the styryl moiety .

Advanced: How does the electronic nature of the dimethylamino group influence cross-coupling efficiency?

Methodological Answer:

The electron-donating dimethylamino group enhances the electron density of the styryl-phenyl system, potentially altering the reactivity of the boronic acid in Suzuki-Miyaura couplings. This can lead to:

- Reduced oxidative addition efficiency with electron-deficient aryl halides due to mismatched electronic profiles.

- Accelerated transmetallation in polar solvents (e.g., THF/H2O) when paired with electron-withdrawing partners.

To validate, researchers should compare coupling rates using UV-Vis spectroscopy to track reaction progress and DFT calculations to map electron density distribution .

Basic: What characterization techniques are critical for verifying structural integrity?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the presence of the styryl proton signals (δ ~6.5–7.5 ppm) and dimethylamino protons (δ ~2.8–3.2 ppm). Boronic acid protons may appear as broad peaks (~δ 7–9 ppm) .

- IR Spectroscopy: Identify B-O stretching vibrations (~1350 cm<sup>−1</sup>) and aromatic C=C bonds (~1600 cm<sup>−1</sup>).

- X-ray Crystallography: Resolve the planar styryl geometry and boronic acid hydration state, if applicable .

Advanced: How can researchers address contradictory data in cross-coupling yields?

Methodological Answer:

Contradictions often arise from:

- Solvent/base mismatches: Polar aprotic solvents (DMF) may deactivate Pd catalysts, while weaker bases (K2CO3) may slow transmetallation.

- Steric hindrance: Bulky substituents near the boronic acid can reduce coupling efficiency.

Troubleshooting steps: - Screen alternative catalysts (e.g., PdCl2(dppf)) and ligands (SPhos).

- Use kinetic studies (e.g., <sup>31</sup>P NMR) to monitor catalyst turnover .

Basic: What are the primary applications in materials science?

Methodological Answer:

- Fluorescent probes: The styryl-dimethylamino system exhibits solvatochromism, enabling pH-sensitive fluorescence for bioimaging .

- Conductive polymers: Used in Suzuki couplings to build π-conjugated frameworks for organic electronics. Optimize monomer ratios and annealing temperatures to enhance conductivity .

Advanced: How does this compound interact with glycoproteins, and how is this studied?

Methodological Answer:

The boronic acid moiety forms reversible esters with vicinal diols on glycoproteins. Methodologies include:

- Surface Plasmon Resonance (SPR): Quantify binding affinity (Kd) by immobilizing the compound on a sensor chip and flowing glycoprotein solutions .

- Fluorescence quenching assays: Monitor changes in styryl group emission upon protein binding .

Advanced: What computational models predict its reactivity in aqueous environments?

Methodological Answer:

- DFT calculations (B3LYP/6-31G):* Model hydration effects on boronic acid geometry and pKa. Predict stable trigonal (neutral) vs. tetrahedral (anionic) forms .

- Molecular Dynamics (MD): Simulate interactions with biomolecules (e.g., albumin) to assess binding kinetics and solvation shell stability .

Basic: What storage conditions prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.